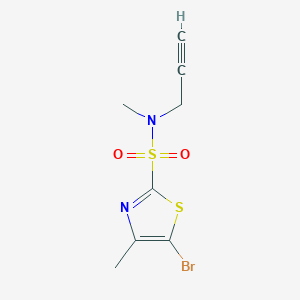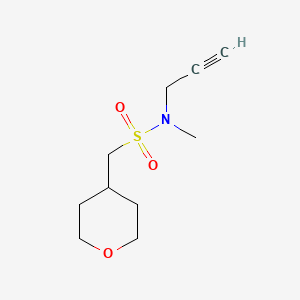
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that possesses a thiazole ring and a prop-2-ynyl group, making it a unique and valuable compound for various medical applications.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins involved in various biological processes. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on various biochemical and physiological processes. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and fungi, and reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide in lab experiments is its ability to selectively target specific enzymes and proteins. This specificity allows for more precise research and development of potential treatments for various diseases. However, the compound's limited solubility in water can pose a challenge in some lab experiments.
Direcciones Futuras
There are many potential future directions for the research and development of 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide. Some of these directions include:
1. Further investigation into the compound's potential use in the treatment of Alzheimer's disease.
2. Studying the compound's effects on different types of cancer cells and identifying potential treatment options.
3. Developing new synthesis methods for the compound to improve its solubility and increase its potential applications.
4. Investigating the compound's potential use in the treatment of bacterial and fungal infections.
5. Studying the compound's effects on various physiological processes and identifying potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide involves the reaction of 5-bromo-2-chlorothiazole with propargylamine in the presence of a base, followed by the reaction with dimethylsulfamoyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and antitumor properties. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S2/c1-4-5-11(3)15(12,13)8-10-6(2)7(9)14-8/h1H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISGCHXZQDIPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)N(C)CC#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)

![N-[1-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B7678343.png)

![Methyl 2-[2-[(3-bromopyridine-2-carbonyl)amino]phenyl]acetate](/img/structure/B7678356.png)


![2-[3-(2-Cyclopentylethoxy)phenyl]acetamide](/img/structure/B7678380.png)
![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)
